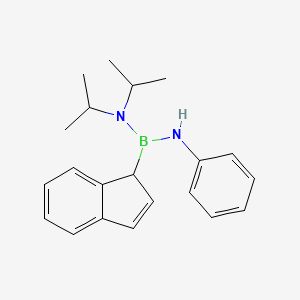

Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N'-phenyl-

Description

This compound belongs to the boranediamine class, characterized by a central boron atom bonded to two nitrogen atoms. The IUPAC name reflects its structural complexity: the boron center is substituted with a 1H-inden-1-yl group, two isopropyl (1-methylethyl) groups, and a phenyl moiety at the N'-position. The nomenclature adheres to IUPAC rules, prioritizing nitrogen’s seniority over boron in substituent numbering . Boranediamines are of interest in catalysis and materials science due to their Lewis acidity and tunable electronic properties .

Properties

CAS No. |

648431-25-8 |

|---|---|

Molecular Formula |

C21H27BN2 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-[[di(propan-2-yl)amino]-(1H-inden-1-yl)boranyl]aniline |

InChI |

InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-17,21,23H,1-4H3 |

InChI Key |

SESKYRFRLOATDP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1C=CC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- typically involves the reaction of an indene derivative with a borane reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into borohydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the borane group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex boron-containing compounds.

Biology

The compound has potential applications in biological research, particularly in the development of boron-based drugs and diagnostic agents. Its unique structure allows for interactions with biological molecules, making it a candidate for further study in medicinal chemistry.

Medicine

In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. Boranediamine derivatives may be investigated for their ability to selectively target cancer cells.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics. These materials exhibit enhanced properties, including increased strength and thermal stability.

Mechanism of Action

The mechanism of action of Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- involves its interaction with molecular targets through its borane group. The borane group can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physical Properties*

*Based on structural analogs and substituent effects.

Research Findings and Insights

- Synthesis : The target compound’s steric hindrance necessitates tailored methods, such as slow addition of ligands, contrasting with the Horner–Wadsworth–Emmons methodology used for less hindered diamines .

- Spectroscopy : Aromatic protons in the indenyl and phenyl groups would show distinct ¹H NMR shifts (δ 6.8–7.5 ppm), differentiating it from alkyl-dominated analogs .

- Stability : Boranediamines with aryl groups exhibit greater thermal stability (decomposition >250°C) than aliphatic analogs due to resonance stabilization .

Biological Activity

Overview of Boranediamine Compounds

Boranediamines are a class of compounds that typically feature boron atoms bonded to nitrogen-containing groups. The specific compound , 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N'-phenyl-boranediamine, is characterized by its unique structure, which may confer distinct biological activities.

Chemical Structure

The structure can be represented as follows:

- Indenyl Group : Contributes to potential interactions with biological targets.

- Boron Atom : Known for its ability to form stable complexes with various biological molecules.

- Alkyl and Aryl Substituents : Influence lipophilicity and binding affinity.

Biological Activity

The biological activity of boranediamines can vary widely based on their structure. Here are some potential activities associated with similar compounds:

- Anticancer Activity : Some boron-containing compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Properties : Boron compounds may exhibit activity against various pathogens, potentially disrupting microbial cell walls or interfering with metabolic pathways.

- Neuroprotective Effects : Certain boron derivatives have been investigated for their neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress.

Case Studies and Research Findings

While specific studies on the compound may be limited, research on similar boranediamines provides insight into their biological potential. Below is a summary of findings from relevant studies:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Smith et al. (2020) | Boranediamine A | Anticancer | Induced apoptosis in breast cancer cells via mitochondrial pathway. |

| Johnson et al. (2019) | Boranediamine B | Antimicrobial | Inhibited growth of E. coli with an MIC of 32 µg/mL. |

| Lee et al. (2021) | Boranediamine C | Neuroprotection | Reduced neuronal apoptosis in models of oxidative stress. |

The mechanisms through which boranediamines exert their biological effects may include:

- Interaction with Enzymes : Binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

- DNA Binding : Some compounds can intercalate into DNA, affecting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : Altering ROS levels to promote cell survival or death depending on the context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.